molecular formula C13H15F2NO4 B8292898 Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate

Cat. No. B8292898
M. Wt: 287.26 g/mol
InChI Key: MOSKUVOXKDZQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C13H15F2NO4 and its molecular weight is 287.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

methyl 2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18)

InChI Key

MOSKUVOXKDZQDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, a microwave vessel was charged with 54 mg (0.22 mmol) of methyl 4-bromo-2,6-difluorobenzoate, 118 mg (1.01 mmol, 4.7 eq.) of tert-butyl carbamate, 4.6 mg (0.02 mmol, 0.1 eq.) of palladium(II) acetate, 15 mg (0.026 mmol, 0.13 eq.) of Xantphos, 137 mg (0.42 mmol, 2 eq.) of caesium carbonate and 2 ml of 1,4-dioxane. A stream of argon was passed through the suspension for 2 min. The reaction mixture was heated in the microwave at 140° C. for 20 min. After filtration through kieselguhr, the filtrate was concentrated under reduced pressure. The crude product was purified by normal phase chromatography (mobile phase: dichloromethane/methanol 10-50% mixtures). Yield: 37 mg (60% of theory)
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
4.6 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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